molecular formula C23H19FN2O4S B2635150 2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-24-3

2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2635150
CAS RN: 899965-24-3
M. Wt: 438.47
InChI Key: HQRDAMLOGMYDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19FN2O4S and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as PI3Kδ Inhibitors

One significant area of application for these compounds is in the synthesis and evaluation of novel derivatives as PI3Kδ inhibitors. Researchers have designed a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives to target the PI3Kδ enzyme, which is crucial for various biological functions and has implications in diseases like cancer. These derivatives have shown selective inhibitory potency against PI3Kδ, making them potential candidates for further pharmacological development (Gong et al., 2019).

Catalytic Applications

Another application is found in the catalytic domain, where derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide serve as catalysts in organic synthesis. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient catalyst for the synthesis of octahydroxanthene derivatives under neutral conditions, showcasing the versatility of these compounds in facilitating chemical transformations (Khazaei et al., 2016).

Anticancer Activities

Furthermore, derivatives are also explored for their anticancer activities. Specific compounds based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold have been synthesized and tested against various cancer cell lines, exhibiting moderate to good inhibitory activity. This research highlights the potential of these derivatives as leads in the development of new anticancer agents (Kamal et al., 2011).

Antimicrobial Agents

In the realm of antimicrobial research, novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated promising activity against Gram-positive bacteria, indicating their potential as new antimicrobial agents (Bhatt et al., 2013).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-15-7-8-16(2)20(13-15)26-23(28)25(14-21(27)17-9-11-18(24)12-10-17)19-5-3-4-6-22(19)31(26,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRDAMLOGMYDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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